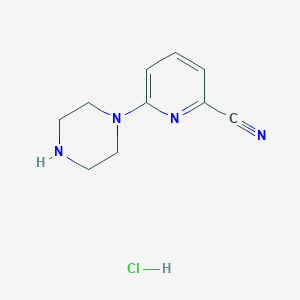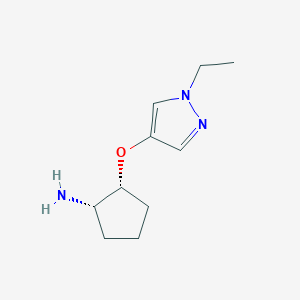
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPAC or I942, and it is a selective agonist of the EPAC protein, which is involved in various cellular signaling pathways.
作用機序
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a selective agonist of the EPAC protein, which is a member of the cyclic AMP (cAMP) signaling pathway. EPAC is involved in various cellular functions, including cell proliferation, differentiation, and migration. EPAC activation leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have been shown to activate EPAC and modulate these downstream signaling pathways.
Biochemical and Physiological Effects:
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various disease models. In addition, it has been implicated in the regulation of insulin secretion and glucose metabolism. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have also been shown to improve cardiovascular function and reduce fibrosis.
実験室実験の利点と制限
One advantage of using (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine in lab experiments is its selectivity for EPAC. This allows for more specific modulation of the cAMP signaling pathway and downstream signaling pathways. However, one limitation is that the synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine can be challenging and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine. One direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Another direction is the exploration of its potential as a treatment for fibrosis and other inflammatory diseases. Additionally, the role of EPAC in insulin secretion and glucose metabolism warrants further investigation, and EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine may have potential as a treatment for diabetes.
合成法
The synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-1-ethylpyrazole with cyclopentadiene in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then treated with a base and a reducing agent to produce (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine.
科学的研究の応用
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been implicated in the regulation of insulin secretion, glucose metabolism, and cardiovascular function. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have shown promise in the treatment of various diseases, including diabetes, cancer, and cardiovascular disease.
特性
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
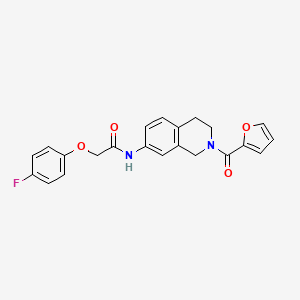
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)
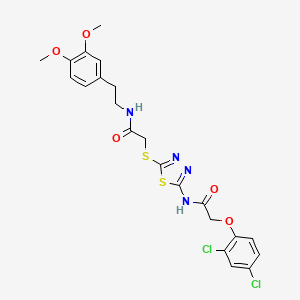
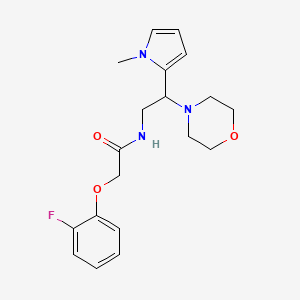
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
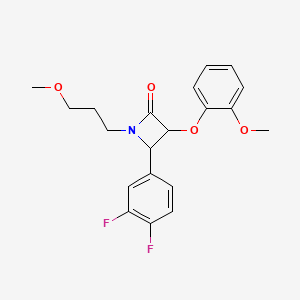
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)


